tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate
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Overview
Description
Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate is a chemical compound that belongs to the class of β-lactams. β-lactams are known for their significant biological activities, particularly in medicinal chemistry. This compound features a tert-butyl ester group attached to a benzoate moiety, which is further linked to an oxoazetidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate can be achieved through several methods. One common approach involves the reaction of tert-butyl isocyanide with β-alanine in the presence of a suitable catalyst. The reaction proceeds smoothly to yield the desired product in high yields . Another method involves the use of tert-butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate as a starting material .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s β-lactam structure makes it a potential candidate for studying enzyme inhibition and antibiotic activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets. The β-lactam ring can inhibit enzymes such as penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-amino-2-oxoazetidin-3-yl)carbamate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
Tert-Butyl 2-(2-oxoazetidin-1-yl)benzoate is unique due to its specific structure, which combines a benzoate moiety with an oxoazetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88072-13-3 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxoazetidin-1-yl)benzoate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)10-6-4-5-7-11(10)15-9-8-12(15)16/h4-7H,8-9H2,1-3H3 |
InChI Key |
MPXGEVVAJRUNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1N2CCC2=O |
Origin of Product |
United States |
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